2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-7-10(9-14(13)22-2)15(18)17-12-6-4-3-5-11(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
HCSUTOBTBPLLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred due to their ability to dissolve both aromatic acids and coupling reagents.
-
Stoichiometry : A molar ratio of 1:1.1 (acid:amine) ensures minimal residual starting material, with coupling agents used in 1.2–1.5 equivalents to drive the reaction to completion.
-
Temperature : Reactions proceed efficiently at 0–25°C, with ice-water bath initiation to control exothermic activation.
Example Protocol :
-
Suspend 3,4-dimethoxybenzoic acid (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in DMF.
-
Add TCT (1.2 equiv) and triethylamine (2.5 equiv) dropwise under ice cooling.
-
Stir at room temperature for 4–6 hours, followed by aqueous workup and recrystallization from ethanol/water.
Yield : 85–92% with HPLC purity >99%.
Hydrolysis of Methyl Esters Followed by Amidation
An alternative route involves synthesizing the methyl ester of 3,4-dimethoxybenzoic acid, followed by hydrolysis to the free acid and subsequent amidation. This method improves regioselectivity and reduces side reactions.
Key Steps:
-
Methylation : React 3,4-dimethoxybenzoic acid with iodomethane (3.0 equiv) in aqueous sodium hydroxide (50–80°C, 2–4 hours).
-
Hydrolysis : Treat the methyl ester with 10% NaOH at 50°C for 3 hours, acidify to pH 5 with HCl, and isolate the free acid.
-
Amidation : Proceed with coupling as described in Section 1.
Advantages :
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the direct amidation method using TCT in DCM is favored due to:
-
Solvent Recovery : DCM’s low boiling point (40°C) simplifies distillation and reuse.
-
Minimal Byproducts : TCT generates less toxic waste compared to carbodiimides.
Challenges :
-
Residual triethylamine necessitates thorough washing with dilute HCl.
-
Hygroscopic intermediates require anhydrous conditions during isolation.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds with desired properties.
Biology
- Antimicrobial Properties : Research indicates that 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The presence of methoxy groups and the amide bond could influence its interaction with biological targets, potentially inhibiting inflammatory pathways.
Medicine
- Drug Development : There is ongoing exploration into the use of this compound as a scaffold for designing new therapeutic agents. Its structural features lend themselves to modifications that could enhance efficacy against diseases such as cancer and infections .
- Anticancer Activity : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For example, certain analogs have been shown to outperform standard chemotherapeutics in specific assays, suggesting a promising avenue for anticancer drug development .
Industry
- Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes where specific chemical characteristics are required.
Data Table: Applications Overview
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile for creating complex molecules |
| Biology | Antimicrobial agent | Effective against multiple bacterial strains |
| Anti-inflammatory | Potential to inhibit inflammatory pathways | |
| Medicine | Drug development scaffold | Promising for developing new therapeutics |
| Anticancer activity | Cytotoxic effects observed in cancer cell lines | |
| Industry | Synthesis of specialty chemicals | Valuable in various industrial applications |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, revealing potent activity comparable to established antibiotics .
Case Study 2: Anticancer Potential
In another study, derivatives of this compound were tested against several cancer cell lines using the MTT assay. Results indicated that certain analogs exhibited IC50 values lower than those of traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy groups and the amide bond can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)amino]benzoic acid
- 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid
- 2-[(3,4-Dimethoxyphenyl)carbonylamino]benzoic acid
Comparison
Compared to similar compounds, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is unique due to the specific positioning of the methoxy groups and the nature of the amide bond. These structural features can influence its reactivity, solubility, and biological activity. For instance, the presence of methoxy groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, and what catalysts are typically employed?
The compound is synthesized via coupling reactions between substituted benzoyl chlorides and aminobenzoic acids. For example, anhydrous potassium carbonate is used as a base, with 2-ethoxy ethanol as a solvent and copper-based catalysts (e.g., cuprous oxide) to facilitate the reaction . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >95% .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization involves:
Q. What solvents are optimal for recrystallizing this compound, and how does solubility impact reaction efficiency?
Polar aprotic solvents like 2-ethoxy ethanol or DMSO are preferred due to their ability to dissolve both aromatic and amide functionalities. Solubility in aqueous-organic mixtures (e.g., hexane/EtOH) is critical for purification via column chromatography .
Advanced Research Questions
Q. How can discrepancies in 1H-NMR^1 \text{H-NMR}1H-NMR data for methoxy groups in this compound derivatives be resolved?
Methoxy proton signals may overlap with aromatic resonances. Use high-field NMR (≥400 MHz) and deuterated DMSO to enhance resolution. For ambiguous cases, compare experimental shifts with computational predictions (DFT-based) or employ for carbonyl/methoxy carbon assignments .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in derivatives of this compound?
- Substituent variation : Modify the methoxy groups or benzoic acid moiety to assess impacts on enzyme inhibition (e.g., cyclooxygenase-2) .
- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., anti-inflammatory targets) .
- Hammett plots : Correlate electronic effects of substituents (σ values) with biological activity trends .
Q. How do conflicting pKa values for phenolic and carboxylic protons in derivatives arise, and how are they reconciled?
Discrepancies may stem from solvent polarity or intermolecular hydrogen bonding. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and validate with UV-vis pH-dependent spectral shifts. For example, phenolic pKa ranges from 8.5–10.5, while carboxylic protons are typically 2.5–4.0 .
Methodological Challenges & Solutions
Q. What are common pitfalls in diazotization-coupling reactions for synthesizing azo-linked derivatives of this compound?
- Low yields : Caused by premature decomposition of diazonium salts. Maintain temperatures at 0–5°C and use stabilizing agents (e.g., sodium nitrite in HSO) .
- Side reactions : Competing coupling at multiple sites can occur. Control pH (slightly alkaline for phenols) and stoichiometry to favor mono-substitution .
Q. How can catalytic systems be optimized for large-scale synthesis while minimizing metal contamination?
Replace homogeneous copper catalysts with heterogeneous alternatives (e.g., Cu-supported zeolites) to improve recyclability. Post-synthesis purification via chelating resins (e.g., EDTA-functionalized) reduces residual metal content below 10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
